molecular formula C6H5ClN2O B11924513 (Z)-N-hydroxypicolinimidoyl chloride

(Z)-N-hydroxypicolinimidoyl chloride

Katalognummer: B11924513
Molekulargewicht: 156.57 g/mol
InChI-Schlüssel: XBTPHBYKYXWYOZ-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-hydroxypicolinimidoyl chloride is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a picolinimidoyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-hydroxypicolinimidoyl chloride typically involves the reaction of picolinic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.

  • Step 1: Formation of Intermediate

      Reactants: Picolinic acid, hydroxylamine hydrochloride

      Conditions: Dehydrating agent (e.g., thionyl chloride), solvent (e.g., dichloromethane)

      Reaction: Picolinic acid reacts with hydroxylamine hydrochloride in the presence of thionyl chloride to form an intermediate.

  • Step 2: Conversion to this compound

      Conditions: Controlled temperature and pressure

      Reaction: The intermediate is further reacted under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-hydroxypicolinimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are used in the presence of a base (e.g., triethylamine) to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amines or hydroxylamines

    Substitution: Substituted derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

(Z)-N-hydroxypicolinimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its hydroxamic acid moiety.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (Z)-N-hydroxypicolinimidoyl chloride involves its interaction with molecular targets, particularly enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of metalloenzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-hydroxybenzimidoyl chloride
  • N-hydroxyisonicotinimidoyl chloride
  • N-hydroxyquinolinimidoyl chloride

Uniqueness

(Z)-N-hydroxypicolinimidoyl chloride is unique due to its specific structure, which includes a picolinimidoyl chloride moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to chelate metal ions and inhibit metalloenzymes makes it particularly valuable in scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C6H5ClN2O

Molekulargewicht

156.57 g/mol

IUPAC-Name

(2E)-N-hydroxypyridine-2-carboximidoyl chloride

InChI

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6+

InChI-Schlüssel

XBTPHBYKYXWYOZ-RMKNXTFCSA-N

Isomerische SMILES

C1=CC=NC(=C1)/C(=N\O)/Cl

Kanonische SMILES

C1=CC=NC(=C1)C(=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.